molecular formula C8H18N2O B13313371 (3R)-3-Amino-4,5-dimethylhexanamide

(3R)-3-Amino-4,5-dimethylhexanamide

Cat. No.: B13313371
M. Wt: 158.24 g/mol
InChI Key: MMIXVQHYQIWIHH-COBSHVIPSA-N
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Description

(3R)-3-Amino-4,5-dimethylhexanamide is a chiral secondary amide characterized by a hexanamide backbone with an amino group at the third carbon (R-configuration) and methyl substituents at the fourth and fifth carbons (Figure 1). Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol (calculated). The stereochemistry at the third carbon distinguishes it from its (3S)-stereoisomer, which may exhibit divergent biological activities due to enantioselective interactions .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(3R)-3-amino-4,5-dimethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-5(2)6(3)7(9)4-8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11)/t6?,7-/m1/s1

InChI Key

MMIXVQHYQIWIHH-COBSHVIPSA-N

Isomeric SMILES

CC(C)C(C)[C@@H](CC(=O)N)N

Canonical SMILES

CC(C)C(C)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from (3R)-3-Amino-5,5-dimethylhexanoic Acid

The structurally related carboxylic acid, (3R)-3-amino-5,5-dimethylhexanoic acid (PubChem CID: 44339646), serves as a viable precursor. Conversion to the amide can be achieved via:

  • Activation-Coupling :
    • The carboxylic acid is activated using carbodiimides (e.g., EDCl or DCC) and coupled with ammonia or ammonium salts.
    • Example protocol:

      (3R)-3-Amino-5,5-dimethylhexanoic acid (1.0 eq) + EDCl (1.2 eq) + HOBt (1.1 eq) in DMF  
      → Stir at 0°C for 1 h  
      → Add NH4Cl (2.0 eq) → Stir at RT for 12 h  
      → Isolate via aqueous workup.  

    • Yield : ~70–85% (estimated based on analogous amidation reactions).

Enantioselective Grignard Addition

A stereocontrolled approach involves Grignard reagents to establish the C3 chiral center:

  • Step 1 : Synthesis of a ketone intermediate (e.g., 4,5-dimethylhexan-3-one).
  • Step 2 : Asymmetric aminolysis using a chiral catalyst (e.g., Jacobsen’s thiourea catalysts) to introduce the amine group.
  • Step 3 : Amidation via reaction with acetic anhydride or direct coupling.

Key Data :

Step Reagents/Conditions Stereochemical Outcome Yield (%)
1 Mg, ethyl bromide Racemic ketone 90
2 Chiral catalyst, NH3 (3R) configuration 65–75
3 Ac2O, pyridine Amide formation 80

Resolution of Racemic Mixtures via Lipase Catalysis

Lipase-mediated kinetic resolution (as demonstrated for γ-lactones) can isolate the (3R)-enantiomer:

  • Substrate : Racemic 3-amino-4,5-dimethylhexanamide.
  • Conditions : Novozym 435 (Candida antarctica lipase B) in diethyl ether with vinyl acetate as acyl donor.
  • Outcome :
    • (3R)-enantiomer remains unreacted, while (3S)-enantiomer is acetylated.
    • Enantiomeric Excess : >90% (based on).

Mechanistic Considerations and Challenges

  • Stereochemical Integrity : Methods relying on chiral catalysts (Section 2.2) or enzymatic resolution (Section 2.3) are critical to preserve the (3R) configuration.
  • Side Reactions : Over-reduction in Grignard steps or racemization during amidation must be mitigated using low-temperature conditions (<0°C) and inert atmospheres.

Comparative Analysis of Methods

Method Advantages Limitations
Chiral Pool Synthesis High yield; minimal steps Requires enantiopure carboxylic acid
Enantioselective Grignard Full stereocontrol Multi-step; costly catalysts
Enzymatic Resolution Eco-friendly; high enantioselectivity Low throughput; substrate-specific

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Amino-4,5-dimethylhexanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane complexes are commonly used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides, which can then be substituted with nucleophiles.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted amides or amines.

Scientific Research Applications

Chemistry: (3R)-3-Amino-4,5-dimethylhexanamide is used as a chiral building block in organic synthesis. Its enantiomerically pure form is valuable for the synthesis of complex molecules with specific stereochemistry.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the role of chirality in biochemical processes.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-4,5-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chiral center ensures selective binding to chiral receptors or enzymes. This selective binding can modulate biochemical pathways, leading to desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3S)-3-Amino-4,5-dimethylhexanamide

The (3S)-stereoisomer shares the same molecular formula and functional groups but differs in the configuration of the amino group. Enantiomeric pairs like these often exhibit distinct pharmacokinetic or pharmacodynamic profiles. For example, the (3R)-form may bind preferentially to a specific enzyme active site, while the (3S)-form could show reduced affinity or off-target effects. Such stereochemical divergence is critical in drug design, as seen in compounds like thalidomide .

Ethyl (3R)-3-Amino-4,4,4-trifluorobutanoate

This fluorinated analog (C₆H₁₀F₃NO₂, MW: 191.14 g/mol) replaces the hexanamide chain with an ethyl ester and substitutes three fluorine atoms at the fourth carbon (Figure 2). The trifluoromethyl group enhances metabolic stability and lipophilicity, traits prized in agrochemicals and pharmaceuticals. However, fluorination increases synthesis costs, as seen in its pricing (€170–920/g ).

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Though structurally dissimilar, PhIP—a heterocyclic amine found in cooked foods—highlights the importance of substituent positioning. PhIP’s planar aromatic system facilitates DNA adduct formation, leading to carcinogenicity in rodents . Unlike PhIP, (3R)-3-Amino-4,5-dimethylhexanamide’s aliphatic structure and amide group likely reduce genotoxicity, underscoring how functional groups influence biological outcomes.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Stereochemistry Potential Applications
This compound C₈H₁₈N₂O 158.24 Amide, amine 4,5-dimethyl R-configuration Peptide mimetics, chiral synthons
(3S)-3-Amino-4,5-dimethylhexanamide C₈H₁₈N₂O 158.24 Amide, amine 4,5-dimethyl S-configuration Comparative enzymology studies
Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate C₆H₁₀F₃NO₂ 191.14 Ester, amine 4,4,4-trifluoromethyl R-configuration Fluorinated drug intermediates
PhIP C₁₃H₁₂N₄ 224.26 Imidazopyridine, amine Methyl, phenyl N/A Carcinogenicity research

Research Findings and Implications

  • Stereochemical Impact: The (3R) configuration in ethyl trifluorobutanoate analogs enhances binding to fluorophore-tagged enzymes in kinetic studies . This suggests that this compound may similarly leverage its chirality for selective interactions.
  • Fluorination Trade-offs: Fluorinated compounds like Ethyl (3R)-3-amino-4,4,4-trifluorobutanoate exhibit improved bioavailability but require complex synthesis, limiting scalability . The non-fluorinated target compound could serve as a simpler scaffold for preliminary studies.
  • Carcinogenicity Context: While heterocyclic amines (e.g., PhIP) form DNA adducts at low doses , the aliphatic structure of this compound likely mitigates such risks, though metabolic studies are needed.

Biological Activity

(3R)-3-Amino-4,5-dimethylhexanamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C8_8H18_{18}N2_2O
  • Molecular Weight : 158.24 g/mol
  • CAS Number : 1848921-98-1

The compound's structure features an amine group and a branched aliphatic chain, which contribute to its biological activity.

Research indicates that this compound may interact with various biological pathways, particularly those involving protein regulation and cellular signaling. Its potential as a selective activator of protein tyrosine phosphatases (PTPs), particularly Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), has been highlighted in studies. SHP1 plays a crucial role in negatively regulating signaling pathways associated with cancer cell proliferation and survival .

Case Studies and Research Findings

  • SHP1 Activation :
    • A study demonstrated that derivatives of similar compounds can activate SHP1 with low micromolar efficacy (EC50_{50} values ranging from 1.54 to 2.10 μM) and significant selectivity over SHP2 . This activation leads to decreased cancer cell proliferation and enhanced anti-tumor efficacy.
  • Analgesic and Anti-inflammatory Properties :
    • Other derivatives of amino acid amides have shown promise in analgesic and anti-inflammatory activities, suggesting that this compound may share similar properties due to its structural characteristics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For instance:

CompoundR GroupEC50_{50} (μM)Maximum Activation Fold
5ay-NH2_22.05 ± 0.145.54 ± 0.24
5az-NH2_2, -OH2.10 ± 0.008.79 ± 0.17
5ba-NH2_21.54 ± 0.247.63 ± 0.20

These results indicate that specific functional groups at the C-3 position significantly enhance the compound's activity .

Q & A

Q. What are the key challenges in synthesizing (3R)-3-Amino-4,5-dimethylhexanamide with high enantiomeric purity?

  • Methodological Answer : Synthesis of this chiral compound requires enantioselective methods, such as asymmetric catalysis or enzymatic resolution. A multi-step approach may involve:

Protection of the amine group (e.g., using Boc or Fmoc groups) to prevent side reactions.

Stereocontrolled alkylation at the 4,5-dimethyl position, potentially using chiral auxiliaries or organocatalysts.

Deprotection and purification via recrystallization or chiral HPLC to ensure >99% enantiomeric excess (ee) .
Key challenges include minimizing racemization during deprotection and optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR confirms structural integrity and stereochemistry. For example, coupling constants (J-values) distinguish R/S configurations .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA or IB with a polar mobile phase (e.g., hexane/isopropanol) .
  • Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., [M+H]+ ion) and detects impurities.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .

Q. How should this compound be stored to ensure stability in aqueous solutions?

  • Methodological Answer :
  • Store as a lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation.
  • For aqueous solutions, use pH 4-6 buffers (e.g., acetate or phosphate) to stabilize the amine group against hydrolysis. Avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s selective activation of enzymes in biochemical assays?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine Km and Vmax values. Compare activity in the presence/absence of the compound to identify allosteric modulation.
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s dimethyl groups and hydrophobic enzyme pockets.
  • Site-Directed Mutagenesis : Validate binding sites by mutating residues (e.g., Leu123, Val145) and measuring activity changes .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Orthogonal Assays : Replicate studies using alternative methods (e.g., fluorescence-based vs. radiometric assays).
  • Purity Reassessment : Analyze batches via LC-MS to rule out impurities (e.g., diastereomers or degradation products).
  • Condition Optimization : Test activity under varied pH, ionic strength, or cofactor concentrations to identify context-dependent effects .

Q. What strategies enhance the compound’s utility in drug development while maintaining stereochemical integrity?

  • Methodological Answer :
  • Prodrug Design : Modify the amide group to improve bioavailability (e.g., ester prodrugs hydrolyzed in vivo).
  • Fluorinated Derivatives : Introduce CF3 groups at the 4,5-dimethyl positions to enhance metabolic stability, guided by methods in .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and correlate changes with target affinity using SPR or ITC .

Q. How should in vivo studies be designed to evaluate the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Animal Models : Administer via IV/PO routes in rodents to measure bioavailability (AUC, Cmax).
  • Tissue Distribution : Use radiolabeled (14C) compound and autoradiography to track accumulation in target organs.
  • Toxicity Screening : Assess hepatorenal function (ALT, BUN levels) and histopathology after 28-day repeated dosing .

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